Methyl cis-3-(boc-amino)cyclobutanecarboxylate
Overview
Description
“Methyl cis-3-(boc-amino)cyclobutanecarboxylate” is a chemical compound with the molecular formula C11H19NO4 . It contains a total of 35 bonds, including 16 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 four-membered ring, 1 aliphatic ester, and 1 aliphatic (thio-) carbamate .
Molecular Structure Analysis
The molecular structure of “this compound” includes a four-membered cyclobutane ring, an ester group, and a carbamate group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 229.28 g/mol .Scientific Research Applications
Conformational Analysis of Cyclobutane Derivatives Cyclobutane diamines, derivatives similar to methyl cis-3-(boc-amino)cyclobutanecarboxylate, have been studied for their conformational properties, offering insights into their structural preferences, which are crucial for drug discovery and material science applications (Radchenko et al., 2010).
Application in Advanced Synthesis
Deuterium-labeled Cyclobutane Derivatives The continuous photo flow synthesis of tert-butyl 3-oxo-2-oxabicyclo[2.2.0]hex-5-ene-6-carboxylate from tert-butyl 2-oxo-2H-pyran-5-carboxylate has been investigated for the scale-up synthesis of cis-3-(tert-butoxycarbonyl)-2,3,4-d3-cyclobutanecarboxylic acid, a deuterium-labeled derivative, serving as a building block for biologically active compounds (Yamashita et al., 2019).
Biochemical Applications
Peptide Synthesis and Vitamin K-dependent Carboxylation this compound and its derivatives have been utilized in peptide synthesis, exploring their potential as competitive inhibitors in the vitamin K-dependent carboxylation process, a crucial biochemical pathway (Acher & Azerad, 2009).
Analytical Applications
Vibrational Circular Dichroism The vibrational circular dichroism (VCD) technique has been used to probe the solid-state organization of derivatives of cyclic β-amino acids like this compound. This approach offers valuable insights into the molecular structure and conformation of these compounds in solid phases (Declerck et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
This compound is a chemical intermediate and its specific biological targets may depend on the context of its use in the synthesis of more complex molecules .
Mode of Action
Its interaction with biological targets would be determined by the final compound it is used to synthesize .
Biochemical Pathways
Its impact on biochemical pathways would be determined by the final compound it is used to synthesize .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties are less relevant than those of the final compound it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would be determined by the final compound it is used to synthesize .
Action Environment
The action, efficacy, and stability of Methyl cis-3-(boc-amino)cyclobutanecarboxylate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to be stored at ambient temperature .
Properties
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-5-7(6-8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEVCFPGOOEUKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142733-63-9, 1101173-77-6 | |
Record name | Methyl cis-3-(Boc-amino)cyclobutanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl trans-3-(Boc-amino)cyclobutanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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